molecular formula C16H18F3N5O2 B10763687 (1R)-1-methyl-9-[(3-methylazetidin-3-yl)amino]-8-(trifluoromethyl)-3,5-dihydro-1H-[1,2,4]triazino[3,4-c][1,4]benzoxazin-2-one

(1R)-1-methyl-9-[(3-methylazetidin-3-yl)amino]-8-(trifluoromethyl)-3,5-dihydro-1H-[1,2,4]triazino[3,4-c][1,4]benzoxazin-2-one

Cat. No.: B10763687
M. Wt: 369.34 g/mol
InChI Key: OUZPGLCFBNPQPF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compound 41 is a synthetic organic molecule known for its role as an inhibitor of the WD repeat domain 5 (WDR5) protein. This compound interacts with the WDR5 interaction motif (WIN)-site, which is crucial for the formation of WDR5-based protein complexes. It was developed to disrupt WDR5’s participation in chromatin regulatory complexes and epigenetic processes in cancers .

Preparation Methods

The synthesis of Compound 41 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the core structure: The core structure of Compound 41 is synthesized through a series of reactions involving cyclopropyl, pyrazolyl, and isoquinolinone derivatives.

    Functionalization: The core structure is then functionalized with various substituents, including imidazolyl and trifluoromethyl groups.

    Purification: The final compound is purified using chromatographic techniques to ensure high purity and yield.

Industrial production methods for Compound 41 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Compound 41 undergoes several types of chemical reactions, including:

    Oxidation: Compound 41 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on Compound 41, leading to different reduced forms.

    Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to replace specific substituents on the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Compound 41 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: In chemistry, Compound 41 is used as a tool to study the interactions between WDR5 and other proteins. It helps researchers understand the role of WDR5 in chromatin regulation and epigenetic processes.

    Biology: In biological research, Compound 41 is used to investigate the effects of WDR5 inhibition on cellular processes. It has been shown to disrupt the formation of WDR5-based protein complexes, leading to changes in gene expression and cellular function.

    Medicine: In medicine, Compound 41 is being explored as a potential therapeutic agent for the treatment of cancers. By inhibiting WDR5, it can interfere with the growth and proliferation of cancer cells.

    Industry: In the pharmaceutical industry, Compound 41 is used in drug discovery and development programs aimed at targeting WDR5 and related pathways.

Mechanism of Action

The mechanism of action of Compound 41 involves its interaction with the WDR5 interaction motif (WIN)-site. By binding to this site, Compound 41 disrupts the formation of WDR5-based protein complexes. This disruption affects the chromatin regulatory complexes and epigenetic processes in cells, leading to changes in gene expression and cellular function. The molecular targets and pathways involved include the WDR5 protein and its associated chromatin regulatory complexes.

Comparison with Similar Compounds

Compound 41 can be compared with other WDR5 inhibitors and similar compounds, such as:

These compounds share similarities in their mechanisms of action and therapeutic applications but differ in their specific targets and pathways. Compound 41 is unique in its specific inhibition of the WDR5 protein and its role in chromatin regulation and epigenetic processes.

Properties

Molecular Formula

C16H18F3N5O2

Molecular Weight

369.34 g/mol

IUPAC Name

(1R)-1-methyl-9-[(3-methylazetidin-3-yl)amino]-8-(trifluoromethyl)-3,5-dihydro-1H-[1,2,4]triazino[3,4-c][1,4]benzoxazin-2-one

InChI

InChI=1S/C16H18F3N5O2/c1-8-14(25)23-22-13-5-26-12-3-9(16(17,18)19)10(4-11(12)24(8)13)21-15(2)6-20-7-15/h3-4,8,20-21H,5-7H2,1-2H3,(H,23,25)/t8-/m1/s1

InChI Key

OUZPGLCFBNPQPF-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1C(=O)NN=C2N1C3=C(C=C(C(=C3)NC4(CNC4)C)C(F)(F)F)OC2

Canonical SMILES

CC1C(=O)NN=C2N1C3=C(C=C(C(=C3)NC4(CNC4)C)C(F)(F)F)OC2

Origin of Product

United States

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